Griseofulvic acid
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Overview
Description
Griseofulvic acid is a metabolite of the antifungal agent griseofulvin. It is known for its role in inducing protein aggregation and tubulin polymerization in cell-free assays . The compound has a molecular formula of C₁₆H₁₅ClO₆ and a molecular weight of 338.74 g/mol .
Biochemical Analysis
Biochemical Properties
Griseofulvic Acid plays a significant role in biochemical reactions, particularly in the process of protein aggregation and tubulin polymerization
Molecular Mechanism
Its ability to induce protein aggregation and tubulin polymerization suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Griseofulvic acid can be synthesized through various chemical reactions involving griseofulvin. One common method involves the oxidation of griseofulvin using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Griseofulvic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of griseofulvin to this compound.
Reduction: Potential reduction of this compound to other metabolites.
Substitution: Possible substitution reactions involving the chlorine atom in its structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The primary product of the oxidation of griseofulvin is this compound. Other potential products include various reduced or substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Griseofulvic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in protein aggregation and tubulin polymerization.
Medicine: Explored for its potential antifungal properties and as a metabolite of griseofulvin.
Industry: Utilized in the development of new antifungal agents and other pharmaceuticals
Mechanism of Action
Griseofulvic acid exerts its effects primarily through the induction of protein aggregation and tubulin polymerization. It interacts with microtubules, promoting their assembly and stabilization. This action disrupts normal cellular functions, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Griseofulvin: The parent compound from which griseofulvic acid is derived.
Fulvic Acid: Another compound with similar structural features but different biological activities.
Chlorogenic Acid: Shares some chemical properties but has distinct biological effects
Uniqueness
This compound is unique due to its specific role as a metabolite of griseofulvin and its ability to induce protein aggregation and tubulin polymerization. This makes it a valuable compound for studying these processes and developing new antifungal agents .
Properties
IUPAC Name |
(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQRSAKVWZVLDN-QZTNRIJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
469-54-5 |
Source
|
Record name | Griseofulvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GRISEOFULVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG8UC5TE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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